molecular formula C13H18INO2S B5109745 4,7-Dimethoxy-2-methyl-3-propylbenzo[d]thiazol-3-ium iodide

4,7-Dimethoxy-2-methyl-3-propylbenzo[d]thiazol-3-ium iodide

Cat. No.: B5109745
M. Wt: 379.26 g/mol
InChI Key: TYDWYQWCNOZMJE-UHFFFAOYSA-M
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Description

4,7-Dimethoxy-2-methyl-3-propylbenzo[d]thiazol-3-ium iodide is an organic compound with the molecular formula C13H18INO2S. It is a derivative of benzothiazole, characterized by the presence of methoxy groups at positions 4 and 7, a methyl group at position 2, and a propyl group at position 3. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-2-methyl-3-propylbenzo[d]thiazol-3-ium iodide typically involves the reaction of 4,7-dimethoxy-2-methylbenzothiazole with propyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with the presence of a base like potassium carbonate to facilitate the reaction. The mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-2-methyl-3-propylbenzo[d]thiazol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as cyanide or thiocyanate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium cyanide in dimethyl sulfoxide, potassium thiocyanate in acetone.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiazoline or thiazolidine derivatives.

    Substitution: Formation of cyanobenzothiazole or thiocyanatobenzothiazole derivatives.

Scientific Research Applications

4,7-Dimethoxy-2-methyl-3-propylbenzo[d]thiazol-3-ium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments, as well as in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-2-methyl-3-propylbenzo[d]thiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or interference with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylbenzothiazolium iodide
  • 3-Ethyl-2-methylbenzothiazolium iodide
  • 4,7-Dimethoxy-2-methylbenzothiazole

Uniqueness

4,7-Dimethoxy-2-methyl-3-propylbenzo[d]thiazol-3-ium iodide is unique due to the presence of both methoxy and propyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced solubility, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18NO2S.HI/c1-5-8-14-9(2)17-13-11(16-4)7-6-10(15-3)12(13)14;/h6-7H,5,8H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDWYQWCNOZMJE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=C(SC2=C(C=CC(=C21)OC)OC)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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